molecular formula C11H9NO3 B1268509 Methyl 4-Hydroxyquinoline-2-carboxylate CAS No. 5965-59-3

Methyl 4-Hydroxyquinoline-2-carboxylate

Cat. No. B1268509
CAS RN: 5965-59-3
M. Wt: 203.19 g/mol
InChI Key: RMPKIWQIHSVNCB-UHFFFAOYSA-N
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Description

“Methyl 4-Hydroxyquinoline-2-carboxylate” is used in the preparation of macro-heterocyclic compounds as blood coagulation factor XIa inhibitors .


Synthesis Analysis

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .


Molecular Structure Analysis

The molecular formula of “Methyl 4-Hydroxyquinoline-2-carboxylate” is C11H9NO3 . It has a molecular weight of 203.19 g/mol . The IUPAC name is methyl 4-oxo-1H-quinoline-2-carboxylate .


Chemical Reactions Analysis

Quinoline has a wide range of synthesis protocols reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .


Physical And Chemical Properties Analysis

“Methyl 4-Hydroxyquinoline-2-carboxylate” has a melting point of 224 °C and a predicted boiling point of 412.3±25.0 °C . It has a density of 1.327±0.06 g/cm3 . It has a topological polar surface area of 55.4 Ų .

Scientific Research Applications

Safety and Hazards

The safety and hazards of “Methyl 4-Hydroxyquinoline-2-carboxylate” are indicated by the GHS07 symbol, with the signal word "Warning" . The hazard statements include H315, H319, and H227 .

Future Directions

The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development . Hence, many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives . This suggests that there is a promising future for the development and application of “Methyl 4-Hydroxyquinoline-2-carboxylate” and its derivatives in the field of medicinal chemistry.

properties

IUPAC Name

methyl 4-oxo-1H-quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-11(14)9-6-10(13)7-4-2-3-5-8(7)12-9/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPKIWQIHSVNCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)C2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356286
Record name Methyl 4-Hydroxyquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-Hydroxyquinoline-2-carboxylate

CAS RN

5965-59-3
Record name Methyl 4-Hydroxyquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of the compound prepared in Example 271 (0.980 g) in Dowtherm A (trade mark; 1 mL) was heated at 250° C. for 15 minutes. The mixture was cooled to room temperature and shaken between dichloromethane and water. The organic layer was dried, concentrated in vacuo and purified by column chromatography on silica gel (1-5% methanol in dichloromethane) to obtain the title compound (0.036 g) having the following physical data.
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0.98 g
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1 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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